molecular formula C14H20N2O6S4 B12120254 Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester CAS No. 1049122-14-6

Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester

Cat. No.: B12120254
CAS No.: 1049122-14-6
M. Wt: 440.6 g/mol
InChI Key: XRAOXIBOCKEPDD-UHFFFAOYSA-N
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Description

    Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester: is a complex organic compound with a fascinating structure.

  • It contains a thienyl ring (a five-membered ring containing sulfur and carbon atoms), a carbamothioate functional group, and an ester moiety.
  • The compound’s chemical formula is C14H12N2O6S3.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, researchers often compare these derivatives with related 1,3,4-thiadiazoles.
    • Their uniqueness lies in their specific substitution patterns and functional groups.

    Properties

    CAS No.

    1049122-14-6

    Molecular Formula

    C14H20N2O6S4

    Molecular Weight

    440.6 g/mol

    IUPAC Name

    O-[4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioyloxy]butyl] N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioate

    InChI

    InChI=1S/C14H20N2O6S4/c17-25(18)7-3-11(9-25)15-13(23)21-5-1-2-6-22-14(24)16-12-4-8-26(19,20)10-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,15,23)(H,16,24)

    InChI Key

    XRAOXIBOCKEPDD-UHFFFAOYSA-N

    Canonical SMILES

    C1C(C=CS1(=O)=O)NC(=S)OCCCCOC(=S)NC2CS(=O)(=O)C=C2

    Origin of Product

    United States

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